![molecular formula C8H16ClNO B2835072 (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2243505-41-9](/img/structure/B2835072.png)

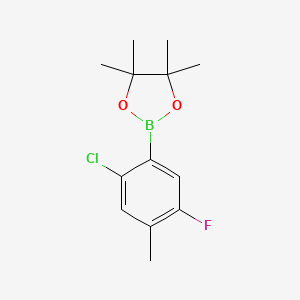

(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

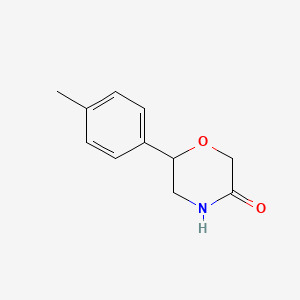

The compound “(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . The methoxymethyl functional group attached to it suggests that it might be a derivative of a larger class of compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclic compounds has been reported . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been realized .Molecular Structure Analysis

The bicyclo[2.2.1]heptane core is a privileged molecular structure embedded in numerous compounds with various functions . The stereochemistry of the compound is indicated by the (1S,2R,4R) prefix, which suggests the spatial arrangement of the atoms in the molecule.Applications De Recherche Scientifique

Analgesic Compound Synthesis

One significant application is in the development of nonnarcotic analgesic agents. For instance, a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating analgesic potency in mouse and rat assays, were synthesized, showcasing the compound's relevance in creating new pain management solutions (Epstein et al., 1981).

Structural Characterization

The compound also plays a role in the structural characterization of novel molecules. For example, the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring as its hydrochloride salt was carried out, highlighting its structural significance in heterocyclic chemistry (Britvin & Rumyantsev, 2017).

Polymerization Studies

Furthermore, the compound has applications in polymerization studies, where its reactivity and the potential for forming novel polymeric materials were explored. This includes the synthesis and polymerization of derivatives to create materials with unique properties (Hall et al., 2007).

Synthesis of Nicotinic Ligands

Another area of application is in the synthesis of α7 nicotinic ligands, where azabicyclo[2.2.1]heptane derivatives were prepared as scaffolds for developing compounds with potential therapeutic applications in neurological disorders (Slowinski et al., 2011).

Methodological Developments

The compound is also instrumental in methodological developments within organic synthesis. For example, a novel approach to synthesizing 2,4-ethanoproline from (2S,4R)-4-hydroxyproline was reported, showcasing the versatility of the azabicyclo[2.2.1]heptane scaffold in synthesizing complex amino acids and derivatives (Grygorenko et al., 2009).

Propriétés

IUPAC Name |

(1S,2R,4R)-2-(methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-10-5-6-4-7-2-3-8(6)9-7;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAOBGRYNMTJDE-CZEXFEQNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2CCC1N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1C[C@H]2CC[C@@H]1N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2834992.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)

![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2835004.png)

![[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester](/img/structure/B2835008.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide](/img/structure/B2835012.png)